![molecular formula C17H14Cl2N2O3 B12615732 1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione CAS No. 918146-96-0](/img/structure/B12615732.png)
1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple aromatic compounds.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the pyridine and pyrrolidine rings through an ether linkage, often using reagents like sodium hydride and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or aromaticity.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the pyridine ring.
Applications De Recherche Scientifique
1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2-one: Similar structure but lacks the dione functionality.
1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,4-dione: Similar structure but with different positioning of the dione groups.
Uniqueness
1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
918146-96-0 |
|---|---|
Formule moléculaire |
C17H14Cl2N2O3 |
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
1-[2-[6-(3,5-dichlorophenyl)pyridin-3-yl]oxyethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H14Cl2N2O3/c18-12-7-11(8-13(19)9-12)15-2-1-14(10-20-15)24-6-5-21-16(22)3-4-17(21)23/h1-2,7-10H,3-6H2 |
Clé InChI |
FSKFZBKDRAMBKW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)CCOC2=CN=C(C=C2)C3=CC(=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one](/img/structure/B12615650.png)
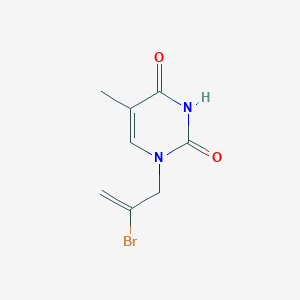
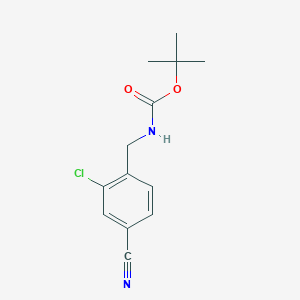
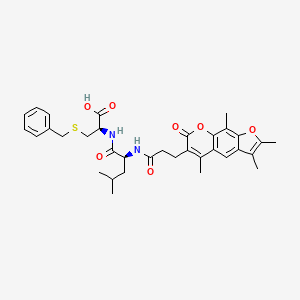

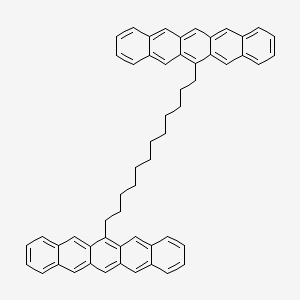
![N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan](/img/structure/B12615690.png)
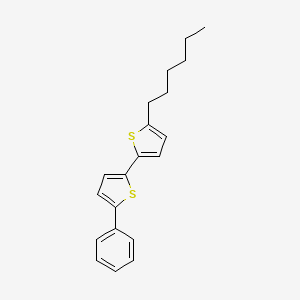
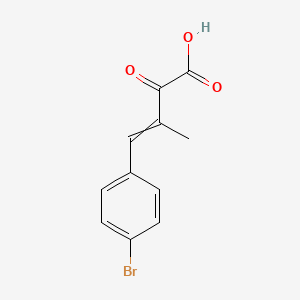
![4-(4-Chlorophenyl)-4-[4-(5-ethyl-1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12615705.png)

![2-Pyridineacetamide, N-[(3-fluorophenyl)methyl]-5-phenyl-](/img/structure/B12615713.png)
![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-(3-methyl-1H-1,2,4-triazol-5-yl)-](/img/structure/B12615716.png)
![6-[Methoxy(methyl)amino]-6-oxohexa-2,4-dien-1-yl acetate](/img/structure/B12615720.png)
